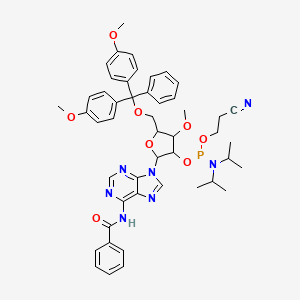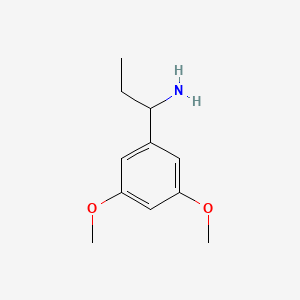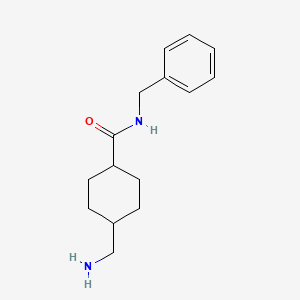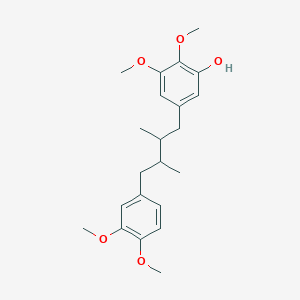
BZ-Tyr-val-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BZ-Tyr-val-NH2, also known as N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide, is a synthetic peptide compound. It is composed of a benzoyl (BZ) group, a tyrosine (Tyr) residue, and a valine (Val) residue, ending with an amide group (NH2). This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BZ-Tyr-val-NH2 typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of tyrosine and valine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected tyrosine is coupled with benzoyl chloride to form the benzoylated tyrosine derivative. This is followed by coupling with the protected valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems are used to optimize reaction conditions and improve yield.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
BZ-Tyr-val-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: New acyl derivatives depending on the nucleophile used.
科学的研究の応用
BZ-Tyr-val-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling pathways due to its peptide nature.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a precursor for more complex peptide synthesis.
作用機序
The mechanism of action of BZ-Tyr-val-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, leading to changes in cellular functions.
類似化合物との比較
BZ-Tyr-val-NH2 can be compared with other similar peptide compounds, such as:
BZ-Tyr-ala-NH2: Similar structure but with alanine instead of valine, which may affect its biological activity and stability.
BZ-Tyr-leu-NH2: Contains leucine instead of valine, potentially altering its interaction with molecular targets.
BZ-Tyr-gly-NH2: Glycine substitution may result in different conformational properties and reactivity.
The uniqueness of this compound lies in its specific combination of benzoyl, tyrosine, and valine residues, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C21H25N3O4 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28) |
InChIキー |
VSPRQNHBTOQFMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

